N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide
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Overview
Description
N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide is a complex organic compound that features a benzimidazole core linked to a dimethylphenoxyethyl group and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the dimethylphenoxyethyl group: This step involves the alkylation of the benzimidazole core with 2-(2,5-dimethylphenoxy)ethyl halide in the presence of a base such as potassium carbonate.
Formylation: The final step involves the formylation of the benzimidazole derivative using formic acid or formic acid derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form benzimidazolone derivatives.
Reduction: The formamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Benzimidazolone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or antiviral activities.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Materials Science: It may enhance the properties of polymers through physical interactions or chemical bonding, improving their performance in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-2-(2,5-dimethylphenoxy)acetamide
- N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
- 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Properties
IUPAC Name |
N-[[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-8-15(2)18(11-14)24-10-9-22-17-6-4-3-5-16(17)21-19(22)12-20-13-23/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIWGHPHDPFHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2CNC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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